molecular formula C7H13NO2 B13541103 2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one

2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one

Cat. No.: B13541103
M. Wt: 143.18 g/mol
InChI Key: AEVRYVKUFWPUFG-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. This compound is characterized by the presence of an amino group and a tetrahydropyran ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one typically involves the reaction of tetrahydropyran derivatives with amino compounds. One common method includes the reaction of tetrahydropyran-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydropyran ring but lacks the amino group, making it less versatile in certain reactions.

    2-Tetrahydropyranyl acrylate: This compound contains a tetrahydropyran ring and an acrylate group, used in polymer synthesis and material science.

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound has a hydroxylamine group, used in DNA research and detection of single-strand breaks.

Uniqueness: 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a tetrahydropyran ring, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-1-(oxan-2-yl)ethanone

InChI

InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2

InChI Key

AEVRYVKUFWPUFG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)CN

Origin of Product

United States

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